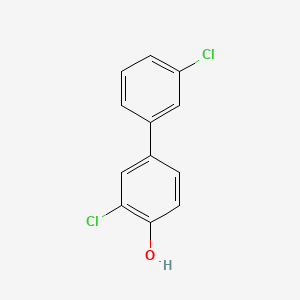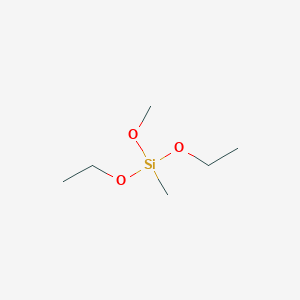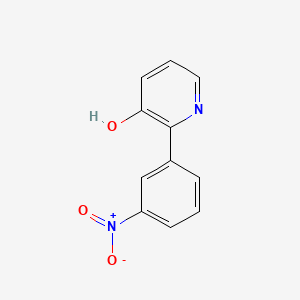
3-Hydroxy-2-(3-nitrophenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-(3-nitrophenyl)pyridine, or 3-HNP, is a compound that has been studied for its various scientific and biomedical applications. It is a heterocyclic aromatic compound, meaning it contains both nitrogen and oxygen atoms, and is a derivative of pyridine, an organic compound with a unique ring structure. 3-HNP is a highly reactive molecule due to its nitro group and is used in various organic syntheses and chemical reactions. In recent years, 3-HNP has been studied for its potential applications in the biomedical field, such as its antimicrobial properties, its ability to inhibit cancer cell growth, and its ability to reduce inflammation.
科学研究应用
3-HNP has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and has been used to synthesize various compounds for pharmaceutical applications. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells, and in inflammation research, as it has been found to reduce inflammation. Additionally, it has been used in various organic syntheses, such as the synthesis of polymers and dyes.
作用机制
The exact mechanism of action of 3-HNP is still not fully understood. It is believed that its antimicrobial properties are due to its ability to interact with the cell membrane of bacteria and disrupt its integrity. Its ability to inhibit cancer cell growth is believed to be due to its ability to interact with the cell membrane of cancer cells and inhibit their growth. Its ability to reduce inflammation is believed to be due to its ability to interact with the cell membrane of inflammatory cells and inhibit their release of inflammatory mediators.
Biochemical and Physiological Effects
3-HNP has been found to have a variety of biochemical and physiological effects. Its antimicrobial properties have been found to be effective against a wide range of bacteria, including Gram-positive bacteria and Gram-negative bacteria. Its ability to inhibit cancer cell growth has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Its ability to reduce inflammation has been found to be effective against a variety of inflammatory conditions, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
实验室实验的优点和局限性
The use of 3-HNP in lab experiments has several advantages and limitations. Its low cost and ease of synthesis make it an attractive option for laboratory experiments. Additionally, its antimicrobial, anti-cancer, and anti-inflammatory properties make it a useful tool for biomedical research. However, its reactivity and potential for toxicity make it a potential hazard in the laboratory and should be handled with caution.
未来方向
The potential applications of 3-HNP are vast and there are many potential future directions for research. Further research could be done to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Additionally, further research could be done to explore its potential as a drug delivery system, as it has been found to be effective in delivering drugs to target cells. Additionally, further research could be done to explore its potential as a diagnostic tool, as it has been found to be effective in detecting certain biomarkers. Finally, further research could be done to explore its potential as a catalyst in various organic syntheses.
合成方法
3-HNP can be synthesized in a two-step process. First, the pyridinium salt of 3-nitrophenol is synthesized by reacting 3-nitrophenol with pyridine in the presence of a base. This is followed by a substitution reaction, in which the pyridinium salt is reacted with an alkali metal hydroxide to form 3-HNP. This synthesis process has been well-documented in the literature and is relatively simple and cost-effective.
属性
IUPAC Name |
2-(3-nitrophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJMKPVFIGTGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595402 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)pyridin-3-ol | |
CAS RN |
780742-53-2 |
Source


|
| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



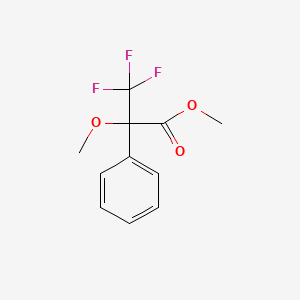
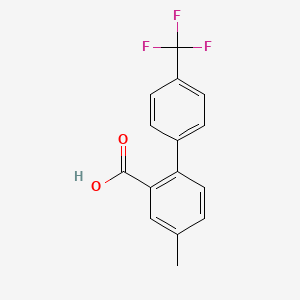
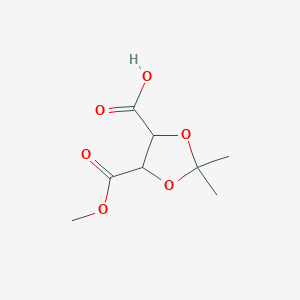
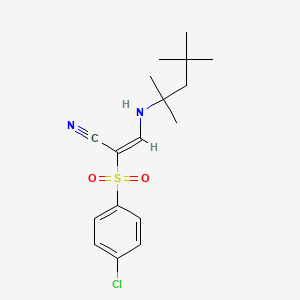
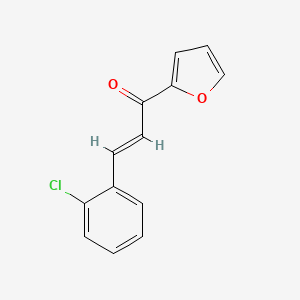

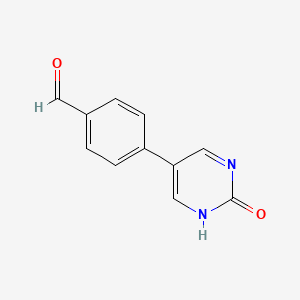
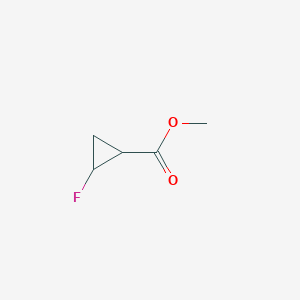

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)
